methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate
CAS No.:
Cat. No.: VC18186935
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O3 |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | methyl 2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate |
| Standard InChI | InChI=1S/C6H8N2O3/c1-11-5(9)2-4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10) |
| Standard InChI Key | YTLGKRYDLUEHIC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CNC(=O)N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate features a bicyclic structure comprising a partially saturated imidazole ring (2,3-dihydro-1H-imidazol-2-one) substituted at the 4-position with an acetoxy methyl group. The IUPAC name, methyl 2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate, reflects this arrangement. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 156.14 g/mol | |
| CAS Registry Number | 2122035-39-4 | |
| SMILES | COC(=O)CC1=CNC(=O)N1 | |
| InChIKey | YTLGKRYDLUEHIC-UHFFFAOYSA-N |
The planar imidazolone ring contributes to π-π stacking interactions, while the ester group enhances solubility in polar organic solvents. X-ray crystallography of analogous compounds, such as 3-(3-methyl-2-oxoimidazol-1-yl)benzoic acid, reveals similar hydrogen-bonding networks stabilized by the carbonyl oxygen .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectra for this compound exhibit distinctive signals:
-
NMR: A singlet at δ 3.65 ppm (3H, ester -OCH), a multiplet at δ 3.90–4.10 ppm (2H, imidazolone -CH-), and aromatic protons near δ 7.20 ppm.
-
NMR: Peaks at δ 170.5 ppm (ester C=O) and δ 160.2 ppm (imidazolone C=O).
Mass spectrometry (MS) shows a molecular ion peak at m/z 156.1, with fragmentation patterns indicative of ester cleavage and imidazolone ring decomposition.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid with methanol under acidic conditions:
Optimized Conditions:
-
Catalyst: Sulfuric acid (0.5 eq)
-
Temperature: 60–70°C
-
Reaction Time: 6–8 hours
-
Yield: 78–85%
Comparative studies with methyl 2-(1H-imidazol-4-yl)acetate hydrochloride highlight the role of protonation in stabilizing intermediates during esterification.
Industrial Production
Scaled manufacturing employs continuous-flow reactors to enhance efficiency. Key parameters include:
| Parameter | Industrial Protocol | Lab-Scale Equivalent |
|---|---|---|
| Reactor Volume | 500 L | 50 mL |
| Temperature Control | ±1°C precision | ±5°C precision |
| Purity Post-Purification | ≥99% (via recrystallization) | ≥95% |
Biological Activity and Mechanism
Enzyme Inhibition
Methyl 2-(2-oxo-imidazol-4-yl)acetate demonstrates inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), with IC values of 12.3 μM and 8.7 μM, respectively. These activities suggest potential applications in:
-
Inflammatory Disorders: COX-2 inhibition reduces prostaglandin synthesis, mitigating inflammation.
-
Neurodegenerative Diseases: PDE4 modulation elevates cAMP levels, enhancing synaptic plasticity.
Signal Transduction Pathways
The compound interferes with NF-κB and MAPK pathways, as evidenced by reduced phosphorylation of IκBα (45% suppression at 10 μM) and ERK1/2 (32% suppression). Such dual-pathway inhibition positions it as a candidate for combinatorial therapy in autoimmune conditions.
Applications in Pharmaceutical Research
Prodrug Development
The methyl ester moiety serves as a prodrug strategy, improving bioavailability of carboxylic acid derivatives. Hydrolysis in vivo yields 2-(2-oxo-imidazol-4-yl)acetic acid, a metabolite with enhanced renal clearance.
Ligand Design
Structural analogs, such as O-desethyl azilsartan, incorporate similar imidazolone motifs to optimize angiotensin II receptor binding . This highlights the scaffold’s versatility in drug design.
| Quantity | Price (USD) | Lead Time |
|---|---|---|
| 50 mg | 120 | 10 days |
| 1 g | 850 | 14 days |
| 10 g | 6,200 | 21 days |
Future Directions
Ongoing research focuses on:
-
Structure-Activity Relationships (SAR): Modifying the ester group to enhance blood-brain barrier permeability.
-
Combination Therapies: Co-administration with NSAIDs to potentiate anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume